molecular formula C19H14N2 B10897328 (2Z)-2-phenyl-3-(1-phenyl-1H-pyrrol-2-yl)prop-2-enenitrile

(2Z)-2-phenyl-3-(1-phenyl-1H-pyrrol-2-yl)prop-2-enenitrile

Cat. No.: B10897328
M. Wt: 270.3 g/mol
InChI Key: QJSLYJYYJWPEMZ-SAPNQHFASA-N
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Description

(Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE is an organic compound characterized by the presence of a phenyl group, a pyrrole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE typically involves the reaction of 1-phenyl-1H-pyrrole-2-carbaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a cyclization step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the cyano group.

Scientific Research Applications

(Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-pyrrol-2-yl)methanamine
  • 2-Bromo-N’-[(Z)-(1-phenyl-1H-pyrrol-2-yl)methylene]benzohydrazide
  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid

Uniqueness

(Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (Z)-1-PHENYL-2-(1-PHENYL-1H-PYRROL-2-YL)-1-ETHENYL CYANIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

(Z)-2-phenyl-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H14N2/c20-15-17(16-8-3-1-4-9-16)14-19-12-7-13-21(19)18-10-5-2-6-11-18/h1-14H/b17-14+

InChI Key

QJSLYJYYJWPEMZ-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CN2C3=CC=CC=C3)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CN2C3=CC=CC=C3)C#N

Origin of Product

United States

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